

commercial availability of 2,6-difluoroiodobenzene

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Compound of Interest

Compound Name: 2,6-Difluoroiodobenzene

Cat. No.: B082484

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An In-depth Technical Guide to **2,6-Difluoroiodobenzene**: Commercial Availability, Synthesis, and Applications in Drug Development

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.^{[1][2][3]} Among the vast arsenal of fluorinated building blocks, **2,6-difluoroiodobenzene** has emerged as a particularly valuable reagent. Its structure, featuring two fluorine atoms flanking an iodine, provides a versatile handle for introducing the 2,6-difluorophenyl motif through robust and predictable synthetic transformations, primarily palladium-catalyzed cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the commercial availability of **2,6-difluoroiodobenzene**, outlines a standard laboratory synthesis, provides field-proven protocols for its application in key cross-coupling reactions, and discusses the rationale behind its use in the synthesis of complex molecules.

Physicochemical Properties and Specifications

2,6-Difluoroiodobenzene is a solid at room temperature, often appearing as a white or colorless to yellow powder or lump that may also exist as a clear liquid just above its melting point.^[4] Its key properties are summarized below.

Property	Value	Reference
CAS Number	13697-89-7	[5][6][7][8]
Molecular Formula	C ₆ H ₃ F ₂ I	[6][7]
Molecular Weight	239.99 g/mol	[6][7]
Melting Point	24-26 °C	[4][6]
Boiling Point	186 °C	[4][6]
Density	2.001 g/cm ³	[4][6]
Appearance	White or Colorless to Yellow Solid/Liquid	[4][9]
Synonyms	1,3-Difluoro-2-iodobenzene	[6][7][8]

Commercial Availability and Procurement

2,6-Difluoroiodobenzene is readily available from a wide range of chemical suppliers, ensuring a stable supply chain for research and development activities. It is typically offered in various purities, with 97-98% being common grades for synthetic applications.

Table of Representative Commercial Suppliers:

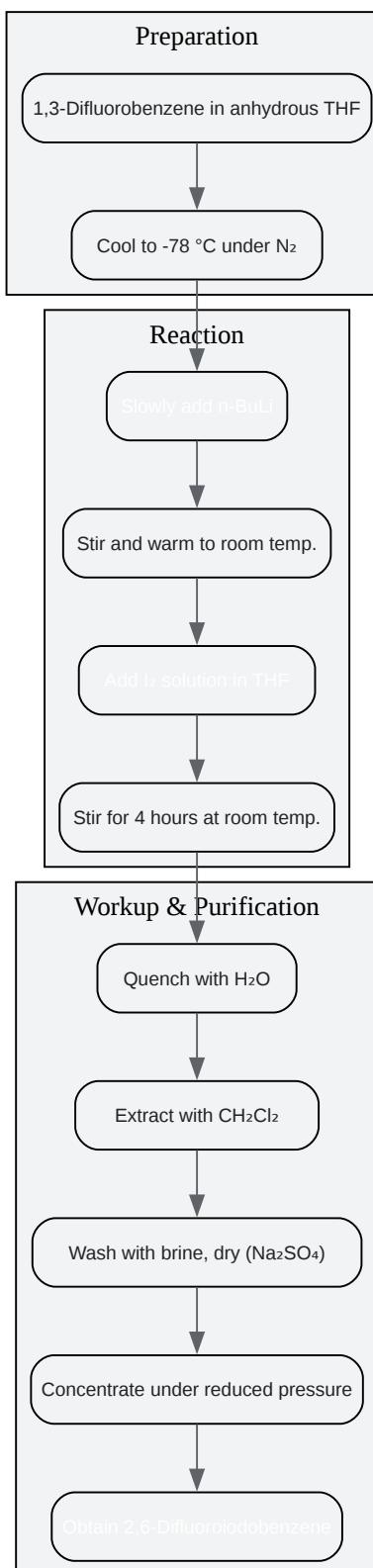
Supplier	Available Quantities	Purity
Apollo Scientific	5g, 25g, 100g	98%
Ark Pharm, Inc.	Gram to Kilogram Scale	≥97%
Santa Cruz Biotechnology	Research Quantities	N/A
Fluorochem	1g, 10g, 25g, 100g, 500g	97%
Proactive Molecular Research	10g	98%
ChemicalBook	Various	99%

Note: Availability, pricing, and purity may vary. Researchers should consult specific supplier catalogs for the most current information.

Laboratory-Scale Synthesis

While commercially available, **2,6-difluoroiodobenzene** can also be prepared in the laboratory. A common and effective method involves the directed ortho-metallation of 1,3-difluorobenzene followed by quenching with iodine.^{[4][5]} This procedure leverages the acidity of the proton at the C2 position, situated between the two electron-withdrawing fluorine atoms.

Workflow for Synthesis of 2,6-Difluoroiodobenzene

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Caption: Synthesis workflow for **2,6-difluoroiodobenzene**.

Detailed Synthesis Protocol

- Preparation: Dissolve 1,3-difluorobenzene (10.0 g, 87 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.[4][5]
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 105 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.[4][5]
- Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 5 minutes.[4][5]
- Iodination: Prepare a solution of iodine (26.7 g, 105 mmol) in anhydrous THF (200 mL). Slowly add this iodine solution to the reaction mixture. A color change will be observed.[4][5]
- Reaction Completion: Stir the mixture at room temperature for 4 hours.[4][5]
- Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (CH₂Cl₂).[4][5]
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, **2,6-difluoroiodobenzene**.[4][5]

Core Applications in Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in **2,6-difluoroiodobenzene** is highly reactive toward oxidative addition to Pd(0) catalysts, making it an ideal substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions.[10][11] These reactions are fundamental tools for constructing the complex carbon skeletons of many active pharmaceutical ingredients.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron compound.[12][13] It is widely used due to its mild reaction conditions and

tolerance of a broad range of functional groups.

```
// Nodes pd0 [label="L2Pd(0)"]; ox_add [label="Oxidative Addition\n(Ar-I)"]; pd2_complex
[label="Ar-Pd(II)-I\n(L2)"]; transmetal [label="Transmetalation\n[Ar'B(OR)2 + Base]"]; pd2_diaryl
[label="Ar-Pd(II)-Ar'\n(L2)"]; red_elim [label="Reductive Elimination"]; product [label="Ar-Ar'"];

// Edges pd0 -> pd2_complex [label=" Ar-I"]; pd2_complex -> pd2_diaryl [label=" Ar'B(OR)2"];
pd2_diaryl -> pd0 [label=" "]; pd2_diaryl -> product [style=dashed, arrowhead=none];

// Invisible nodes for cycle shape center [pos="2,2!", shape=point]; pd0 -> center [style=invis];
center -> pd2_complex [style=invis]; center -> pd2_diaryl [style=invis]; center -> product
[style=invis];

// Labels for steps lab1 [label="Oxidative\nAddition", pos="1,2.5!", shape=plaintext, fontsize=9,
fontcolor="#4285F4"]; lab2 [label="Transmetalation", pos="3,2.5!", shape=plaintext, fontsize=9,
fontcolor="#EA4335"]; lab3 [label="Reductive\nElimination", pos="2,0.5!", shape=plaintext,
fontsize=9, fontcolor="#34A853"]; }
```

Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **2,6-difluoroiodobenzene** (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 1-5 mol%). [14][15]2. Solvent and Base: Add an appropriate solvent (e.g., THF or toluene) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent in some cases. [14][15]3. Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture via syringe.
- Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion. [16]The reaction is often rapid.
- Monitoring: Monitor the reaction's progress by TLC or LC-MS.
- Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

- Purification: Purify the residue by flash column chromatography to isolate the desired arylalkyne product.

Strategic Value in Drug Discovery

The 2,6-difluorophenyl group, readily installed using **2,6-difluoroiodobenzene**, is a privileged motif in medicinal chemistry. The ortho-fluorine substituents provide several distinct advantages:

- Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism (e.g., hydroxylation), thereby increasing the half-life and bioavailability of a drug candidate. [2]*
- Conformational Control: The steric bulk and electronic nature of the fluorine atoms can lock the aryl ring in a specific conformation, which can lead to enhanced binding affinity and selectivity for the target protein. [2]*
- Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing solubility and cell permeability. [1]*
- Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein active sites. [3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **2,6-difluoroiodobenzene**.

- Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation. [6][17][18]
- It is also combustible. [18]*
- Handling: Use in a well-ventilated area or a chemical fume hood. [17][19]
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [17][19]
- Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [17][18]*
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. [4][6][18]
- It is light-sensitive.

Conclusion

2,6-Difluoroiodobenzene is a commercially accessible and highly valuable building block for chemical synthesis. Its utility is primarily demonstrated in robust palladium-catalyzed cross-coupling reactions that are central to the construction of complex molecules in the pharmaceutical and agrochemical industries. The strategic introduction of the 2,6-

difluorophenyl moiety can confer significant advantages to bioactive molecules, enhancing their potency, selectivity, and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and reaction protocols empowers researchers to effectively leverage this key intermediate in the pursuit of novel chemical entities.

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